molecular formula C19H14FNO2 B4022772 4-fluorophenyl diphenylcarbamate

4-fluorophenyl diphenylcarbamate

Cat. No. B4022772
M. Wt: 307.3 g/mol
InChI Key: VHDPDSLPSKDHET-UHFFFAOYSA-N
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Description

4-fluorophenyl diphenylcarbamate, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as an antidepressant. It is a white crystalline solid that is insoluble in water and has a molecular weight of 309.33 g/mol.

Scientific Research Applications

Alzheimer’s Disease Treatment

4-Fluorophenyl diphenylcarbamate has been used in the development of novel fluoro-substituted rivastigmine derivatives as selective AChE inhibitors for the treatment of Alzheimer’s disease (AD) . The compound showed promising results in vitro, demonstrating significant neuroprotective effect on L-Glu-induced HT22 cells injury .

Development of Selective AChE Inhibitors

The compound has been used in the development of selective AChE inhibitors. These inhibitors are a promising strategy for the treatment of Alzheimer’s disease .

Improvement of Thermal Stability of Polymers

The substitution of a fluorophenyl group on β-position of thiophene can improve the thermal stability of the corresponding polymer . This makes 4-fluorophenyl diphenylcarbamate a valuable compound in the field of materials science .

Supercapacitor Applications

Poly(3-(4-fluorophenyl)thiophene), a polymer that can be synthesized using 4-fluorophenyl diphenylcarbamate, has potential application in type III supercapacitors with improved both p-doping and n-doping performance .

Flame Retardancy of Epoxy Resin

A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin .

Improvement of Dielectric Properties of Epoxy Resin

In addition to improving flame retardancy, BFPPO also enhances the dielectric properties of epoxy resin . This makes 4-fluorophenyl diphenylcarbamate a valuable compound in the field of electronics .

properties

IUPAC Name

(4-fluorophenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDPDSLPSKDHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl diphenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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